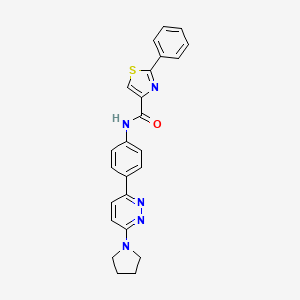![molecular formula C12H18O4 B2406320 1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid CAS No. 1909306-23-5](/img/structure/B2406320.png)
1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid is a chemical compound with the CAS Number: 1909306-23-5 . It has a molecular weight of 226.27 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is 1-(tert-butoxycarbonyl)cyclohex-3-ene-1-carboxylic acid . The InChI code for this compound is 1S/C12H18O4/c1-11(2,3)16-10(15)12(9(13)14)7-5-4-6-8-12/h4-5H,6-8H2,1-3H3,(H,13,14) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 226.27 . It is a powder and is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Application in Liquid- and Solid-Phase Synthesis
In the field of heterocyclic chemistry, derivatives of 1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid have been utilized for the synthesis of quinoxalines. Specifically, (E)-3-Diazenylbut-2-enes derived from these compounds have been reacted with aromatic 1,2-diamines to produce 3-methylquinoxaline-2-carboxylates, both in liquid- and solid-phase synthesis, showcasing the versatility of these compounds in synthesizing complex molecular structures (Attanasi et al., 2001).
Role in Medicinal Chemistry and Material Sciences
The this compound derivatives are instrumental in the synthesis of biologically active compounds and materials science applications. For instance, these compounds have been used in continuous photo flow synthesis for scale-up production of deuterium-labeled cyclobutane carboxylic acid derivatives. These derivatives serve as building blocks for preparing various biologically active compounds and materials with cyclobutane ring systems, labeled with deuterium atoms. This synthesis process highlights the role of these compounds in advancing the fields of medicinal chemistry and materials science (Yamashita, Nishikawa, & Kawamoto, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-11(2,3)16-10(15)12(9(13)14)7-5-4-6-8-12/h4-5H,6-8H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHYEHGTPDNOOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC=CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)
![(2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2406238.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2406239.png)

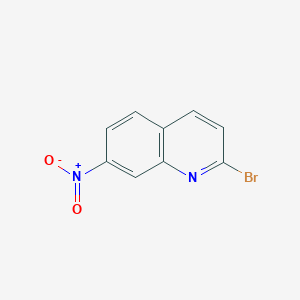
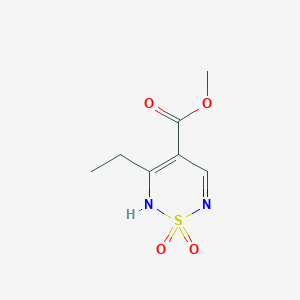
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2406243.png)
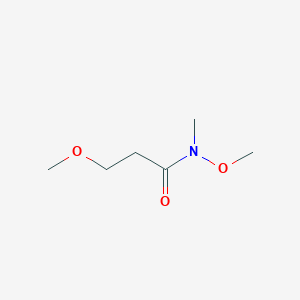
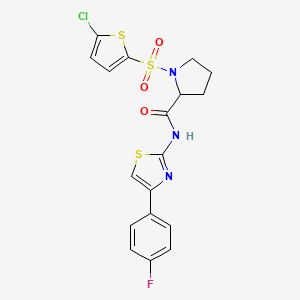
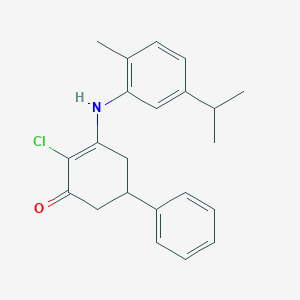
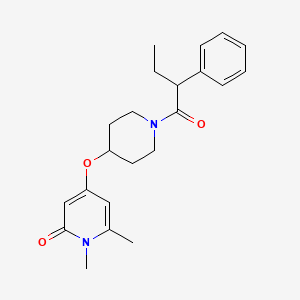
![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406255.png)
